molecular formula C20H18N4O5 B062158 [4-[(4-Amino-1-methyl-2,6-dioxo-3-phenylpyrimidin-5-yl)carbamoyl]phenyl] acetate CAS No. 176379-36-5

[4-[(4-Amino-1-methyl-2,6-dioxo-3-phenylpyrimidin-5-yl)carbamoyl]phenyl] acetate

Cat. No. B062158
CAS RN: 176379-36-5
M. Wt: 394.4 g/mol
InChI Key: KYTBOVFFLJNNOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-[(4-Amino-1-methyl-2,6-dioxo-3-phenylpyrimidin-5-yl)carbamoyl]phenyl] acetate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of [4-[(4-Amino-1-methyl-2,6-dioxo-3-phenylpyrimidin-5-yl)carbamoyl]phenyl] acetate is not fully understood. However, it is believed to exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of certain enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines and chemokines, as well as the proliferation and migration of tumor cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of [4-[(4-Amino-1-methyl-2,6-dioxo-3-phenylpyrimidin-5-yl)carbamoyl]phenyl] acetate in lab experiments is its potential as a versatile tool for studying various biological processes. However, its limitations include its relatively low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on [4-[(4-Amino-1-methyl-2,6-dioxo-3-phenylpyrimidin-5-yl)carbamoyl]phenyl] acetate. One direction is to investigate its potential as a therapeutic agent for various inflammatory and tumor-related diseases. Another direction is to explore its potential as a herbicide for agricultural applications. Additionally, further research could be conducted on its potential use in the synthesis of novel materials.

Synthesis Methods

The synthesis of [4-[(4-Amino-1-methyl-2,6-dioxo-3-phenylpyrimidin-5-yl)carbamoyl]phenyl] acetate can be achieved through the reaction of 4-aminobenzoyl chloride with 5-amino-1-methyl-2,4-dioxo-3-phenylpyrimidine in the presence of an appropriate base. The resulting compound is then acetylated to form the final product.

Scientific Research Applications

[4-[(4-Amino-1-methyl-2,6-dioxo-3-phenylpyrimidin-5-yl)carbamoyl]phenyl] acetate has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, it has shown promise as an anti-inflammatory and anti-tumor agent. In agriculture, it has been investigated for its potential use as a herbicide. In materials science, it has been studied for its potential use in the synthesis of novel materials.

properties

CAS RN

176379-36-5

Molecular Formula

C20H18N4O5

Molecular Weight

394.4 g/mol

IUPAC Name

[4-[(4-amino-1-methyl-2,6-dioxo-3-phenylpyrimidin-5-yl)carbamoyl]phenyl] acetate

InChI

InChI=1S/C20H18N4O5/c1-12(25)29-15-10-8-13(9-11-15)18(26)22-16-17(21)24(14-6-4-3-5-7-14)20(28)23(2)19(16)27/h3-11H,21H2,1-2H3,(H,22,26)

InChI Key

KYTBOVFFLJNNOE-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=CC=C3)N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=CC=C3)N

synonyms

Benzamide, 4-(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-

Origin of Product

United States

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